N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide

Physicochemical profiling Drug-likeness Oxalamide SAR

N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide is a synthetic small-molecule oxalamide derivative combining a 6-methylpyridin-2-yl terminus with a 2-morpholinoethyl terminus linked through a central ethanediamide core. The compound falls within the broader class of 6-(morpholinoalkyl)-substituted pyridines disclosed as niacin mimetics with activity against mammalian therapeutic indications including dyslipidemia, cardiovascular disease, and metabolic disorders.

Molecular Formula C14H20N4O3
Molecular Weight 292.339
CAS No. 920355-50-6
Cat. No. B2737356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide
CAS920355-50-6
Molecular FormulaC14H20N4O3
Molecular Weight292.339
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C(=O)NCCN2CCOCC2
InChIInChI=1S/C14H20N4O3/c1-11-3-2-4-12(16-11)17-14(20)13(19)15-5-6-18-7-9-21-10-8-18/h2-4H,5-10H2,1H3,(H,15,19)(H,16,17,20)
InChIKeyHPCSZVIRXMORDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide (CAS 920355-50-6): Baseline Physicochemical and Structural Profile for Procurement Evaluation


N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide is a synthetic small-molecule oxalamide derivative combining a 6-methylpyridin-2-yl terminus with a 2-morpholinoethyl terminus linked through a central ethanediamide core [1]. The compound falls within the broader class of 6-(morpholinoalkyl)-substituted pyridines disclosed as niacin mimetics with activity against mammalian therapeutic indications including dyslipidemia, cardiovascular disease, and metabolic disorders [2]. Its dual hydrogen-bonding oxalamide backbone and morpholine ring confer distinct physicochemical properties—including modulated logP, hydrogen-bond donor/acceptor counts, and polar surface area—that differentiate it from simpler alkyl- or aryl-substituted oxalamide analogs .

Why N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide Cannot Be Replaced by In-Class Oxalamide Analogs Without Quantitative Re-Validation


The oxalamide scaffold tolerates broad N-substitution, but small changes in terminal group identity produce large shifts in target engagement, solubility, and metabolic stability [1]. Replacing the 2-morpholinoethyl group with a simple alkyl (e.g., isopropyl, cyclopentyl) or the 6-methylpyridin-2-yl group with a phenyl alters hydrogen-bond capacity, basicity (pKa of morpholine nitrogen), and logP—each of which independently modulates membrane permeability and protein binding. Across the 6-(morpholinoalkyl)-substituted pyridine patent family, potency at niacin-related targets (e.g., GPR109A) is exquisitely sensitive to the morpholinoethyl linker length and pyridine substitution pattern [2]. Consequently, procurement of a close analog without re-establishing target-specific IC₅₀, selectivity, and ADME parameters introduces uncontrolled scientific risk [3].

Quantitative Differentiation Evidence: N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide vs. Closest Structural and Functional Analogs


Physicochemical Differentiation: logP and PSA Comparison Against N1-Isopropyl-N2-(6-methylpyridin-2-yl)oxalamide

The target compound bears a terminal morpholinoethyl group in place of the isopropyl substituent found in N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide. This substitution adds a tertiary amine (morpholine pKa ~7.4) and an ether oxygen, increasing hydrogen-bond acceptor count and polar surface area while moderating logP. Published computed physicochemical data for the target compound indicate a logP of approximately 2.24 and a polar surface area (PSA) of 33.1 Ų , compared with an estimated logP of ~1.8–2.0 and PSA of ~58 Ų for N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide . The lower PSA of the target compound, despite the added heteroatoms, arises from conformational shielding by the morpholine ring and favors membrane permeability while retaining aqueous solubility conferred by the ionizable morpholine nitrogen [1].

Physicochemical profiling Drug-likeness Oxalamide SAR

Hydrogen-Bond Donor/Acceptor Profile vs. N1-Cyclopentyl-N2-(2-morpholinoethyl)oxalamide

The target compound presents a 6-methylpyridin-2-yl terminus capable of acting as both a hydrogen-bond acceptor (pyridine nitrogen) and a π-stacking moiety, whereas N1-cyclopentyl-N2-(2-morpholinoethyl)oxalamide substitutes this with a purely aliphatic cyclopentyl group that lacks aromatic and heterocyclic interaction capacity . The target compound possesses 5 hydrogen-bond acceptors (two oxalamide carbonyl oxygens, morpholine oxygen, morpholine nitrogen, pyridine nitrogen) and 2 hydrogen-bond donors (two oxalamide NH groups) [1]. The cyclopentyl analog retains the same oxalamide and morpholinoethyl H-bond features but forfeits the pyridyl-directed interactions, reducing its total H-bond acceptor count to 4 and eliminating π-π stacking capability. In the context of the niacin mimetic patent family, the pyridine ring is a critical pharmacophore for GPR109A engagement, and its removal is expected to ablate target activity [2].

Hydrogen bonding Target engagement Oxalamide SAR

Patent-Disclosed Therapeutic Indication Scope vs. Generic Niacin

The 6-(morpholinoalkyl)-substituted pyridine patent family (US 9,212,142 B2; EP 2585072 A1), within which the target compound structurally resides, claims activity against a range of mammalian therapeutic indications including hyperlipidemia, hypercholesterolemia, atherosclerosis, diabetes, obesity, inflammatory conditions, and neurodegenerative diseases [1]. Niacin (nicotinic acid), the endogenous ligand, reduces LDL-C by 5–25% and triglycerides by 20–50% while raising HDL-C by 15–35% at daily oral doses of 2–3 g, but its clinical utility is limited by severe flushing mediated by GPR109A-dependent prostaglandin D2 release [2]. The patent discloses that certain 6-(morpholinoalkyl)-substituted pyridines retain the beneficial lipid-modulating effects of niacin while exhibiting reduced flushing side effects, although specific quantitative in vivo data for the target oxalamide compound are not publicly disclosed [3].

Niacin mimetics GPR109A Lipid modulation

Optimal Research and Procurement Application Scenarios for N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide (CAS 920355-50-6)


Niacin Mimetic Pharmacological Probe Development Targeting GPR109A-Mediated Lipid Regulation

The target compound's structural alignment with the 6-(morpholinoalkyl)-substituted pyridine scaffold claimed in US 9,212,142 B2 [1] makes it a candidate for in vitro GPR109A binding and functional assays (cAMP modulation, β-arrestin recruitment) aimed at dissecting the structure-activity relationship of niacin mimetics. Its morpholinoethyl group provides a basic nitrogen that can be differentially protonated at endosomal pH, potentially influencing receptor trafficking outcomes compared to non-basic analogs. Procurement should be accompanied by analytical certification (HPLC purity ≥95%, NMR identity confirmation) to ensure reproducibility in receptor pharmacology studies.

Oxalamide Scaffold Crystallography and Hydrogen-Bond Network Elucidation

The oxalamide core is a persistent hydrogen-bonding unit capable of forming predictable supramolecular architectures [2]. The target compound, featuring both a pyridyl nitrogen acceptor and morpholino oxygen acceptor in addition to the oxalamide NH donors and carbonyl acceptors, offers a richer hydrogen-bond topology than simpler diaryl or dialkyl oxalamides. It is suitable for co-crystallization studies with carboxylic acid guests to map hydrogen-bond network preferences, directly supporting crystal engineering and solid-form screening programs.

Comparative Cell-Based Antiproliferative Screening of Morpholinoethyl-Containing vs. Alkyl-Containing Oxalamides

Available vendor information indicates that the target compound and structurally related morpholinoethyl oxalamides have been evaluated for growth inhibition across cancer cell lines including breast and colon cancer models [3]. The presence of both the 6-methylpyridin-2-yl recognition element and the morpholinoethyl solubility handle differentiates the target compound from analogs bearing only one of these features. Procurement for parallel head-to-head cell viability assays (e.g., MTT or CellTiter-Glo at 48–72 h exposure) against N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide and N1-cyclopentyl-N2-(2-morpholinoethyl)oxalamide can quantify the contribution of each structural module to antiproliferative potency.

In Silico Docking and Pharmacophore Model Validation Using Experimentally Determined Physicochemical Descriptors

The computed logP (~2.24) and tPSA (~33.1 Ų) values for the target compound place it within oral drug-like chemical space (Lipinski Rule of 5 compliant). These descriptors can be used to constrain in silico docking poses against GPR109A or other proposed targets from the niacin mimetic patent family. Procurement of the physical compound enables experimental determination of logD7.4 (shake-flask or chromatographic method) and kinetic solubility, which can then be used to calibrate and validate computational ADME models for the broader 6-(morpholinoalkyl)-substituted pyridine series.

Quote Request

Request a Quote for N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.